![molecular formula C17H21N5O3 B2540811 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207022-13-6](/img/structure/B2540811.png)
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide
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Description
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antifungal Activities
N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is part of a class of compounds that includes 4(3H)-quinazolinones. These derivatives have been found to possess potential antitumor and antifungal activities. For instance, specific derivatives with a substituted thiazole moiety exhibited high to moderate activity towards certain cells and showed significant activity against Aspergillus ochraceus Wilhelm (El-bayouki et al., 2011).
Transformation into Nitrogen-Containing Heterocycles
Cyclopropylazoarenes, a category related to the queried compound, have been studied for their ability to transform into nitrogen-containing heterocycles. This process involves heating in specific conditions, leading to the formation of compounds like N-arylpyrazolines and naphtho[1,2-d]oxazole derivatives (Novikov et al., 2008).
Synthesis of Quinolines and Flavones
The compound is also associated with the synthesis of quinolines and flavones, particularly through the process of oxidative cyclization of certain chalcones. This method has been explored for the synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-4-methoxyquinolines (Kumar & Perumal, 2007).
Inhibitor for Respiratory Diseases
Derivatives of this compound have been claimed as inhibitors for respiratory diseases like asthma and chronic obstructive pulmonary disease. For example, specific crystalline forms and inhaled formulations of a phosphatidylinositol 3-kinase-δ inhibitor, related to the queried compound, have been evaluated for such treatments (Norman, 2014).
Pharmacological Evaluation for Various Therapeutic Actions
The compound is also linked to the pharmacological evaluation of heterocyclic derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This includes computational and experimental investigations on derivatives like 1,3,4-oxadiazole and pyrazoles (Faheem, 2018).
properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-25-9-15(23)19-14-8-13(10-6-7-10)21-22(14)17-18-12-5-3-2-4-11(12)16(24)20-17/h8,10H,2-7,9H2,1H3,(H,19,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFXLWHSVMXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135927381 |
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